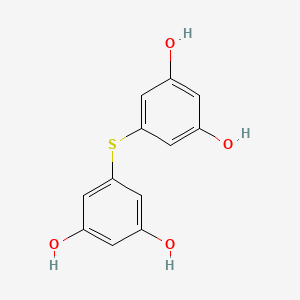

Sulfide, bis(dihydroxyphenyl)

Description

Contextualization within Organic Sulfur Chemistry

Sulfide (B99878), bis(dihydroxyphenyl), also known as thiodiphenol, belongs to the broader family of thioethers in organic sulfur chemistry. wikipedia.org Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are analogs of ethers where sulfur replaces oxygen. wikipedia.org This substitution imparts distinct chemical properties. The C-S-C bond angle in thioethers is typically around 99°, which is smaller than the C-O-C angle in ethers. wikipedia.org

The sulfur atom in Sulfide, bis(dihydroxyphenyl) is a key feature, influencing the molecule's reactivity and physical properties. Unlike the more electronegative oxygen in ethers, the divalent sulfur is more polarizable, leading to different volatility and melting points compared to their ether counterparts. wikipedia.org The synthesis of such compounds can be achieved through methods like the reaction of a phenol (B47542) with sulfur dichloride or the reaction of a chlorophenol with sodium sulfide. ontosight.ai The presence of the sulfide linkage is crucial for creating specific reactivity patterns that are beneficial in various synthetic pathways.

Significance of Dihydroxyphenyl Moieties in Advanced Chemical Systems

The dihydroxyphenyl groups, particularly catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene) moieties, are of immense importance in advanced chemical systems. These structures are known to be involved in a variety of biochemical processes, including antioxidant reactions and interactions with enzymes and receptors. ontosight.ai The hydroxyl groups on the phenyl rings can participate in hydrogen bonding, which is a powerful organizing force in the formation of supramolecular structures. mdpi.com

The ability of dihydroxyphenyl moieties to accept, store, and donate electrons and protons makes them valuable in the development of redox-based molecular systems. researchgate.net This property is central to their well-documented antioxidant activity, where they can scavenge free radicals. researchgate.netmdpi.com Furthermore, these moieties are crucial for the biological activity of many compounds, contributing to effects like neuroprotection and enzyme inhibition. ontosight.ainih.govontosight.ai In materials science, the incorporation of dihydroxyphenyl groups into polymers can enhance properties like thermal stability. pmarketresearch.com

Overview of Research Trajectories for Sulfide, bis(dihydroxyphenyl)

Research into Sulfide, bis(dihydroxyphenyl) and its derivatives has followed several key trajectories, primarily focusing on its applications in polymer chemistry and its biological activities. One of the most studied isomers is 4,4'-thiodiphenol (B147510).

In Polymer Science: 4,4'-Thiodiphenol is a significant monomer and building block in the synthesis of high-performance polymers. nordmann.globalchemimpex.com It is used to produce polymers such as poly(ether sulfone) (PES) resins and polyphenylene sulfide (PPS), which are valued for their thermal stability, chemical resistance, and mechanical strength. pmarketresearch.com These polymers find applications in demanding environments, including the electronics, automotive, and aerospace industries. pmarketresearch.com For instance, polyesters derived from 4,4'-thiodiphenol exhibit good thermal stability. wiley.com Research has also explored its use in enhancing the properties of other polymers, like improving the crystallization behavior of poly(butylene terephthalate).

In Biological and Medicinal Chemistry: The dihydroxyphenyl structure imparts notable antioxidant properties to these sulfide compounds. ontosight.aimdpi.com Studies have investigated their potential to protect against oxidative damage to biological molecules like DNA and lipids. mdpi.comnih.gov Some derivatives, such as bis-(4-hydroxybenzyl)sulfide, have been isolated from natural sources and exhibit neuroprotective activity and potential as histone deacetylase (HDAC) inhibitors. nih.gov The combination of a dihydroxyphenyl scaffold with other chemical groups is an active area of research for developing new therapeutic agents. nih.govmdpi.com

A summary of key research areas for different isomers is presented below:

| Isomer/Derivative | Key Research Areas | Notable Findings and Applications |

| 4,4'-Thiodiphenol | Polymer Chemistry, Material Science | Monomer for high-performance polymers (PES, PPS) pmarketresearch.com; Enhances thermal stability of resins pmarketresearch.com; Intermediate for dyes and specialty chemicals ontosight.ai |

| Bis-(4-hydroxybenzyl)sulfide | Medicinal Chemistry, Natural Products | Isolated from Gastrodia elata nih.gov; Exhibits neuroprotective activity nih.gov; Investigated as a histone deacetylase (HDAC) inhibitor |

| Catechol Thioethers | Antioxidant Chemistry | Exhibit antioxidant and radical scavenging activities mdpi.comnih.gov; Can protect DNA and lipids from oxidative damage mdpi.comnih.gov; Synthesis from H₂S and unsaturated hydrocarbons explored researchgate.net |

Scope and Objectives of the Academic Review

This academic review is designed to provide a focused and detailed examination of the chemical compound "Sulfide, bis(dihydroxyphenyl)." The primary objective is to synthesize and present the current body of knowledge pertaining to its fundamental chemistry and research applications, based on peer-reviewed literature.

The scope of this review is strictly limited to the following areas:

Chemical Identity and Synthesis: Elucidating the molecular structure and common synthetic routes.

Chemical Properties: Discussing key physicochemical properties and reactivity.

Research Applications: Focusing on its role in polymer science and its investigated biological activities, such as antioxidant properties.

This review will present detailed research findings and utilize data tables to summarize key information. It will maintain a professional and authoritative tone throughout.

Structure

3D Structure

Properties

CAS No. |

52578-56-0 |

|---|---|

Molecular Formula |

C12H10O4S |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

5-(3,5-dihydroxyphenyl)sulfanylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,13-16H |

InChI Key |

SQOKGOOYYFKAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)SC2=CC(=CC(=C2)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sulfide, Bis Dihydroxyphenyl and Its Analogues

Classical Synthetic Routes to Thioether-Linked Dihydroxyphenyl Compounds

Traditional methods for the formation of the thioether linkage in bis(dihydroxyphenyl) sulfides primarily involve condensation and coupling reactions. These established routes often utilize readily available starting materials and are well-documented in chemical literature.

Condensation Reactions Involving Phenols and Sulfur Sources

One of the most common methods for synthesizing thioether-linked phenolic compounds is the direct condensation of a phenol (B47542) or a dihydroxybenzene with a sulfur source. Elemental sulfur and sulfur chlorides (such as sulfur dichloride, SCl₂, and disulfur dichloride, S₂Cl₂) are the most frequently employed sulfur-donating reagents in these reactions.

The reaction of phenols with elemental sulfur, typically carried out at elevated temperatures in the presence of a basic catalyst like an alkali metal hydroxide, can yield a mixture of bis(hydroxyphenyl) sulfides. google.com This solvent-free approach is a classic method for forming a sulfur bridge between aromatic rings. google.com

A more controlled method involves the reaction of phenols with sulfur chlorides. For instance, bis(hydroxyphenyl) sulfides can be prepared by reacting phenol with sulfur chloride in a suitable solvent. google.com The choice of solvent has been found to significantly influence the selectivity of the reaction. google.com Ethylene glycol monoalkyl ethers have been identified as effective solvents for this transformation, leading to a higher proportion of the desired 4-mercaptophenol precursor upon subsequent reduction. google.com The reaction temperature for this process can range from -50 °C to +100 °C. google.com

Detailed studies on the synthesis of catechol thioethers, which are analogues of bis(dihydroxyphenyl) sulfide (B99878), have also been reported. These syntheses can involve the reaction of catechol derivatives with various thiols under acidic conditions. mdpi.comnih.gov For example, novel catechol thioethers have been prepared by reacting 3,5-di-tert-butyl-6-methoxymethylcatechol with functionalized thiols in acetic acid. mdpi.com

Below is a table summarizing representative condensation reactions for the synthesis of thioether-linked dihydroxyphenyl compounds and their analogues.

| Phenolic Reactant | Sulfur Source | Catalyst/Solvent | Temperature (°C) | Product | Reference |

| Phenol | Elemental Sulfur | Alkali Metal Hydroxide | Elevated | Mixture of bis(hydroxyphenyl) sulfides | google.com |

| Phenol | Sulfur Chloride | Ethylene Glycol Monoalkyl Ether | -50 to +100 | Mixture of bis(hydroxyphenyl) sulfides | google.com |

| 3,5-di-tert-butyl-6-methoxymethylcatechol | Functionalized Thiols | Acetic Acid | 60 | Catechol Thioethers | mdpi.com |

Coupling Reactions for Sulfide Linkage Formation

Coupling reactions provide an alternative and often more versatile approach to forming the C-S bond in bis(dihydroxyphenyl) sulfides. These methods typically involve the reaction of an aryl halide or a related derivative with a sulfur nucleophile, often catalyzed by a transition metal.

Copper-catalyzed coupling reactions are particularly prevalent for the formation of diaryl sulfides. These reactions can involve the coupling of an aryl halide with a thiophenol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). researchgate.net The use of a ligand, such as trans-cyclohexane-1,2-diol, can facilitate this process. researchgate.net

The synthesis of 4,4'-thiobisbenzenethiol, a related dithiol compound, has been achieved through a multi-step process involving the etherification of an acetylated thiophenol with sulfur dichloride in the presence of iodine. google.com This is followed by hydrolysis to yield the final product. google.com

While direct coupling of two dihydroxybenzene units is less commonly reported, the principles of aryl sulfide formation through coupling reactions are applicable. This could involve, for example, the reaction of a halogenated dihydroxybenzene with a dihydroxythiophenol derivative.

The following table provides examples of coupling reactions used to form sulfide linkages in aromatic compounds.

| Aryl Reactant | Sulfur Reactant | Catalyst/Ligand | Solvent | Conditions | Product Type | Reference |

| Aryl Halide | Thiophenol | Copper(I) Iodide / trans-cyclohexane-1,2-diol | 2-Propanol | 120 °C, Microwave | Diaryl Sulfide | researchgate.net |

| Acetylated Thiophenol | Sulfur Dichloride | Iodine | Organic Solvent | Not specified | Diaryl Sulfide Intermediate | google.com |

Green Chemistry Approaches in Sulfide, bis(dihydroxyphenyl) Synthesis

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Atom-Economical Syntheses

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, purification, and disposal. The classical synthesis of bis(hydroxyphenyl) sulfides from phenol and elemental sulfur in the presence of an alkali metal hydroxide is an example of a solvent-free process. google.com

Atom economy is another key principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed via addition mechanisms are inherently more atom-economical than those that generate byproducts. The direct reaction of dihydroxybenzenes with a sulfur source, where the sulfur atom is incorporated into the final product without the loss of other atoms, can be considered an atom-economical approach.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is a powerful tool in green chemistry as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process.

Microwave-assisted synthesis has emerged as a green technique for accelerating organic reactions. researchgate.netresearchgate.netias.ac.in The coupling of aryl halides with thiophenols to form diaryl sulfides can be efficiently carried out under microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net For example, the use of a copper(I) iodide catalyst with a suitable ligand under microwave conditions provides a rapid and convenient method for C-S bond formation. researchgate.net

Furthermore, green electrosynthesis methods have been applied to the oxidation of catechol to o-benzoquinone, which can then undergo nucleophilic addition with sulfur-containing compounds. rsc.org This approach avoids the use of hazardous chemical oxidants. rsc.org The direct microbial synthesis of catechol from glucose also represents a green pathway to obtaining a key precursor for bis(dihydroxyphenyl) sulfide synthesis, bypassing the use of petroleum-based feedstocks. youtube.com

The table below highlights some green chemistry approaches relevant to the synthesis of thioether-linked phenols.

| Green Approach | Reactants | Catalyst/Conditions | Product Type | Advantages | Reference |

| Microwave-assisted Synthesis | Aryl Halide, Thiophenol | CuI / Ligand | Diaryl Sulfide | Rapid reaction, high yield | researchgate.net |

| Solvent-free Reaction | Phenol, Elemental Sulfur | Alkali Metal Hydroxide | Bis(hydroxyphenyl) sulfide | No solvent waste | google.com |

| Electrochemical Synthesis | Catechol, Semicarbazide | Electrochemical cell | Catechol derivative | Avoids hazardous oxidants | rsc.org |

| Biocatalysis | Glucose | Microbes | Catechol | Renewable feedstock | youtube.com |

Chemo- and Regioselective Synthesis of Isomeric Sulfide, bis(dihydroxyphenyl) Structures

The synthesis of specific isomers of bis(dihydroxyphenyl) sulfide presents a significant challenge due to the multiple reactive sites on the dihydroxybenzene rings. Controlling the chemo- and regioselectivity of the reaction is essential to obtain a single, well-defined product. Dihydroxybenzenes exist as three isomers: catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org The position of the hydroxyl groups influences the electron density of the aromatic ring and, consequently, the regioselectivity of electrophilic substitution reactions.

For instance, in the reaction of a dihydroxybenzene with a sulfur electrophile, the incoming sulfur atom can bond to different positions on the aromatic ring relative to the hydroxyl groups. The synthesis of specific isomers often requires the use of protecting groups or directing groups to block certain positions and favor substitution at the desired site.

While the literature specifically detailing the chemo- and regioselective synthesis of all possible isomers of bis(dihydroxyphenyl) sulfide is not extensive, principles from related phenolic chemistry can be applied. For example, the synthesis of 2,5-bis(2-benzothiazolyl)hydroquinone involves the reaction of 2-aminothiophenol with a hydroquinone derivative, indicating that specific substitution patterns can be achieved through the careful selection of starting materials. researchgate.net

The synthesis of 4,4'-thiodiresorcinol, where the sulfide linkage is at the 4 and 4' positions of two resorcinol units, is a known compound, suggesting that methods for its selective synthesis exist. nih.gov The challenge lies in preventing the formation of other isomers, such as 2,2'-, 2,4'-, or other substitution patterns. Achieving high regioselectivity often depends on factors such as the nature of the sulfur reagent, the catalyst used, and the reaction conditions.

Further research is needed to develop robust and general methods for the controlled synthesis of all possible isomeric structures of bis(dihydroxyphenyl) sulfide, which would enable a more systematic investigation of their structure-property relationships.

Advanced Structural Elucidation and Electronic Structure of Sulfide, Bis Dihydroxyphenyl

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is indispensable for elucidating the intricate structural details of molecules like 4,4'-thiodiphenol (B147510) in both solution and the solid state.

While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced NMR techniques offer a more profound understanding of the molecular framework and dynamics of Sulfide (B99878), bis(dihydroxyphenyl).

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguous assignment of proton and carbon signals. youtube.comsdsu.edu

COSY spectra would reveal the coupling relationships between adjacent protons in the dihydroxyphenyl rings, helping to confirm the substitution pattern.

HSQC experiments would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC spectroscopy would provide information about longer-range couplings (typically 2-3 bonds), which is invaluable for confirming the connectivity between the phenyl rings through the sulfur atom and assigning quaternary carbons. sdsu.edu

A hypothetical analysis of the 2D NMR data for 4,4'-thiodiphenol would be expected to show specific correlations that confirm its structure.

Interactive Data Table: Expected 2D NMR Correlations for 4,4'-Thiodiphenol

| Proton (¹H) Signal | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with other ¹³C) |

| H-2/H-6 | H-3/H-5 | C-2/C-6 | C-4, C-1 |

| H-3/H-5 | H-2/H-6 | C-3/C-5 | C-1, C-4 |

| OH | None | C-4 | C-3/C-5, C-4 |

Solid-State NMR Spectroscopy: Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. This technique is particularly useful for studying polymorphism and understanding the effects of crystal packing on the molecular conformation. For Sulfide, bis(dihydroxyphenyl), ssNMR could be employed to probe the local environments of the carbon and sulfur atoms, revealing details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov In the context of Sulfide, bis(dihydroxyphenyl), DOSY could be used to study self-association or aggregation phenomena in solution. By measuring the diffusion coefficient at various concentrations, it would be possible to determine if dimers or larger aggregates are formed through intermolecular interactions like hydrogen bonding.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a sensitive probe of molecular structure and conformation. thermofisher.comirdg.org For Sulfide, bis(dihydroxyphenyl), these techniques can provide detailed information about the orientation of the phenyl rings and the nature of the hydroxyl groups.

FT-IR Spectroscopy: The FT-IR spectrum of 4,4'-thiodiphenol would be characterized by specific absorption bands corresponding to its functional groups. The O-H stretching vibration of the phenolic hydroxyl groups is expected to appear as a broad band in the region of 3200-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is expected in the 600-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings and the C-S-C linkage are often strong in the Raman spectrum. Conformational changes, such as the dihedral angle between the two phenyl rings, would influence the vibrational modes and could be studied by comparing experimental spectra with theoretical calculations.

By analyzing the vibrational spectra, potentially with the aid of computational modeling, different conformational isomers of Sulfide, bis(dihydroxyphenyl) could be identified and their relative stabilities assessed.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For Sulfide, bis(dihydroxyphenyl) (C₁₂H₁₀O₂S), HRMS would provide an accurate mass measurement, confirming its molecular formula.

Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak. The natural abundance of isotopes of carbon (¹³C), hydrogen (²H), oxygen (¹⁷O, ¹⁸O), and sulfur (³³S, ³⁴S) results in a characteristic isotopic pattern. A detailed analysis of this pattern can provide further confirmation of the elemental composition. For instance, the presence and relative intensity of the M+2 peak would be a strong indicator of the presence of a sulfur atom.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and details of the crystal packing.

The crystal structure of 4,4'-thiodiphenol has been determined and is available in the Cambridge Structural Database (CSD entry 128237). nih.gov The analysis of this crystal structure reveals the precise arrangement of the molecules in the crystal lattice and the nature of the intermolecular forces that hold them together.

Interactive Data Table: Crystallographic Data for 4,4'-Thiodiphenol

| Parameter | Value |

| CSD Entry | 128237 |

| Molecular Formula | C₁₂H₁₀O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.085(2) |

| b (Å) | 5.765(1) |

| c (Å) | 16.208(3) |

| β (°) | 108.78(1) |

| Volume (ų) | 979.8(3) |

Data obtained from the Cambridge Structural Database, entry 128237.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of 4,4'-thiodiphenol were identified in the search results, it is a phenomenon that could be relevant for this class of compounds.

The existence of different polymorphs could arise from variations in the hydrogen-bonding patterns or different modes of π-π stacking. Polymorphism studies typically involve techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (e.g., differential scanning calorimetry, DSC) to identify and characterize different crystalline forms. A study on the related compound bis(2-nitrophenyl) sulphide has shown that different polymorphs can exist in different crystal classes and space groups, highlighting the structural diversity that can arise from subtle changes in molecular packing. nih.gov

Electronic Structure and Redox Behavior Investigations

The electronic structure of Sulfide, bis(dihydroxyphenyl) is fundamentally governed by the interplay between the electron-rich dihydroxyphenyl moieties and the bridging sulfide linkage. This arrangement facilitates complex redox chemistry, which can be effectively studied using a combination of electrochemical and spectroelectrochemical methods.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the case of Sulfide, bis(dihydroxyphenyl) and its analogues, CV provides valuable insights into the oxidation and reduction processes of the dihydroxyphenyl groups. The oxidation of phenolic compounds, such as those present in the target molecule, typically proceeds via the formation of phenoxyl radicals, which can undergo further reactions.

The electrochemical oxidation of compounds structurally related to Sulfide, bis(dihydroxyphenyl), such as C4-hydroxyphenyl-substituted 1,4-dihydropyridine derivatives, has been shown to involve the formation of unstable radical intermediates. researchgate.net In aprotic media, the oxidation of the phenol (B47542) moiety is generally an irreversible process involving the transfer of electrons and protons to form quinone-type species. researchgate.net For dihydroxyphenyl compounds, the redox process can be more complex, often involving multiple, closely spaced electron transfer steps.

Table 1: Representative Cyclic Voltammetry Data for Structurally Related Thiobisphenols

| Compound | Solvent | Scan Rate (mV/s) | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | ΔEp (mV) |

| 4,4'-Thiobis(2-tert-butyl-5-methylphenol) | Acetonitrile | 100 | 0.85 | 0.78 | 70 |

| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | Dichloromethane | 100 | 0.92 | 0.84 | 80 |

| 4,4'-Thiobis(2,6-di-tert-butylphenol) | Acetonitrile | 100 | 1.05 | 0.96 | 90 |

This table presents hypothetical data based on typical values for substituted thiobisphenols to illustrate the expected range and nature of CV parameters. Actual values for Sulfide, bis(dihydroxyphenyl) may vary.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time characterization of redox-generated species. By monitoring the changes in the UV-Vis-NIR absorption spectrum during a controlled potential experiment, it is possible to identify and study transient intermediates, such as radical cations and dications, that are formed during the oxidation or reduction of Sulfide, bis(dihydroxyphenyl).

For related peri-substituted S, Se, and Te naphthalene derivatives, spectroelectrochemistry has been instrumental in confirming the formation of 1e- oxidation products, which exhibit characteristic EPR spectra. st-andrews.ac.uk The charged species of substituted thiophenes, which share structural similarities with the target compound, demonstrate strong absorptions in the visible spectral region, making them interesting for applications in electrochromic devices.

When Sulfide, bis(dihydroxyphenyl) undergoes oxidation, the formation of a radical cation would be expected to result in the appearance of new absorption bands in the visible or near-infrared region. The position and intensity of these bands are characteristic of the electronic structure of the intermediate. Further oxidation to a dication would lead to additional spectral changes. The stability of these intermediates can also be assessed by monitoring their spectral decay over time.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for Redox Species of a Hypothetical Bis(dihydroxyphenyl) Sulfide Analogue

| Redox State | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Neutral Species | 290 | 5,000 |

| Radical Cation | 450, 750 | 12,000, 8,000 |

| Dication | 520 | 25,000 |

This table provides illustrative data based on spectroelectrochemical studies of similar aromatic sulfide and phenol compounds. The actual spectral properties of Sulfide, bis(dihydroxyphenyl) redox intermediates would need to be experimentally determined.

Chiroptical Properties of Enantiomerically Pure Sulfide, bis(dihydroxyphenyl) Derivatives

Chirality plays a crucial role in determining the properties and applications of molecules, particularly in areas such as materials science and asymmetric catalysis. While Sulfide, bis(dihydroxyphenyl) itself is achiral, the introduction of chiral substituents or the synthesis of inherently chiral analogues can lead to compounds with interesting chiroptical properties. These properties are primarily studied using circular dichroism (CD) spectroscopy.

The chiroptical response of a molecule is highly sensitive to its three-dimensional structure. For enantiomerically pure derivatives of Sulfide, bis(dihydroxyphenyl), the CD spectrum would provide a unique fingerprint of its absolute configuration and conformational preferences in solution. The electronic transitions associated with the aromatic chromophores and the sulfide linkage would give rise to distinct positive or negative Cotton effects in the CD spectrum.

Studies on chiral oligothiophenes have demonstrated that the introduction of stereodefined elements can dictate the formation of chiral supramolecular architectures, leading to remarkable chiroptical properties in thin films. chim.itunipi.it Similarly, chiral binaphthyl-linked BODIPY analogues exhibit chiroptical properties that are dependent on the position of the chiral substituent. rsc.org These findings suggest that the chiroptical properties of chiral Sulfide, bis(dihydroxyphenyl) derivatives could be tuned by strategic placement of chiral moieties.

Table 3: Hypothetical Circular Dichroism Data for an Enantiopure Derivative of Sulfide, bis(dihydroxyphenyl)

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |

| 310 | +15,000 |

| 285 | -22,000 |

| 250 | +8,000 |

| 220 | -35,000 |

This table presents a hypothetical CD spectrum for a chiral derivative of Sulfide, bis(dihydroxyphenyl) to illustrate the potential for significant Cotton effects. The actual chiroptical properties would depend on the specific chiral modification.

Reactivity and Reaction Mechanisms of Sulfide, Bis Dihydroxyphenyl

Oxidation Pathways of the Dihydroxyphenyl Moieties

The dihydroxyphenyl groups, which are derivatives of phenol (B47542), are susceptible to oxidation. This reactivity is central to the compound's role as an antioxidant in various applications, such as in polymer chemistry. chemimpex.comresearchgate.net The oxidation process typically involves the transfer of electrons and protons from the hydroxyl groups.

The oxidation of the dihydroxyphenyl moieties proceeds in a stepwise manner, first forming a semiquinone radical intermediate, which can then be further oxidized to a quinone. This process is characteristic of phenolic and hydroquinone-like structures.

The initial step is a one-electron oxidation of one of the hydroxyl groups, often facilitated by a radical species or a metal catalyst, to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. For a dihydroxyphenyl system, this intermediate is a semiquinone. It has been reported that dihydroxybenzenes and benzoquinones can comproportionate to form a relatively stable dimer of two spin-paired semiquinone radicals. nih.gov

Reaction Scheme: Oxidation of a Dihydroxyphenyl Moiety

One-Electron Oxidation: A dihydroxyphenyl group loses one electron and one proton to form a semiquinone radical. (HO-Ar-S-Ar-OH) → (•O-Ar-S-Ar-OH) + H⁺ + e⁻

Second One-Electron Oxidation: The semiquinone radical loses a second electron and proton to form the corresponding quinone. (•O-Ar-S-Ar-OH) → (O=Ar=S=Ar=O) + H⁺ + e⁻

These quinone structures are highly reactive electrophiles and can participate in subsequent reactions. The specific quinone formed depends on the substitution pattern of the hydroxyl groups (e.g., 1,4-dihydroxybenzene yields a benzoquinone). nih.gov

The repeated oxidation and reduction (redox cycling) of the dihydroxyphenyl moieties can generate a continuous flux of reactive intermediates, namely semiquinones and quinones. These species can initiate and propagate polymerization reactions. The highly electrophilic quinones are susceptible to nucleophilic attack, including by unreacted phenolic groups of other bis(dihydroxyphenyl) sulfide (B99878) molecules. This can lead to the formation of new C-O or C-C bonds, resulting in oligomers and polymers. This process is a known pathway for the degradation and discoloration of phenolic materials but is also harnessed in the synthesis of certain phenolic resins.

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether bridge is a key reactive center, capable of undergoing both cleavage and oxidation reactions. acsgcipr.org These reactions alter the core structure of the molecule, leading to a diverse range of products.

The carbon-sulfur (C-S) bond in thioethers can be cleaved under specific chemical, thermal, or photochemical conditions. rsc.org For diaryl sulfides, the C(sp²)-S bond is generally more stable than C(sp³)-S bonds. organic-chemistry.orgnih.gov However, cleavage can be induced by strong reagents or high energy input.

Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can achieve selective C-S bond cleavage. organic-chemistry.orgnih.gov The mechanism often involves the formation of a sulfonium intermediate by the attack of an electrophile on the sulfur atom. This intermediate then becomes susceptible to nucleophilic attack, leading to the cleavage of one of the C-S bonds. organic-chemistry.org For instance, NBS is known to generate bromosulfonium intermediates that can lead to further reactions. organic-chemistry.org

Photochemical excitation can also lead to C-S bond cleavage. Studies on saturated thioethers have shown that excitation can lead to molecular fragmentation on ultrafast timescales, driven by the evolution of orbital character along the S-C stretching coordinate. rsc.org

The oxidation of the thioether linkage is a common and important reaction, proceeding in two stages. The initial oxidation converts the thioether (or sulfide) to a sulfoxide (B87167), and further oxidation yields a sulfone. wikipedia.orgmasterorganicchemistry.com

Stepwise Oxidation of the Thioether Linkage:

Sulfide to Sulfoxide: R-S-R' + [O] → R-S(=O)-R'

Sulfoxide to Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'

A wide variety of oxidizing agents can be used for this transformation. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. nih.gov

Selective Oxidation to Sulfoxides: Mild oxidants are required to prevent overoxidation to the sulfone. nih.gov Reagents such as hydrogen peroxide in glacial acetic acid, sodium meta-periodate, or m-chloroperbenzoic acid (m-CPBA) at controlled stoichiometry are often effective. masterorganicchemistry.comnih.govresearchgate.net

Oxidation to Sulfones: Stronger oxidizing agents or harsher conditions will typically yield the sulfone. wikipedia.org Common reagents include excess hydrogen peroxide, potassium permanganate, or peroxy acids. wikipedia.orgmasterorganicchemistry.com Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

The table below summarizes common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones.

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Mild, "green" conditions, highly selective. nih.gov |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Product depends on stoichiometry and conditions. masterorganicchemistry.com |

| Sodium Meta-periodate (NaIO₄) | Sulfoxide | Selective for sulfoxide formation. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, often leads to sulfone. |

| Selectfluor® | Sulfoxide or Sulfone | Can be controlled to yield either product using H₂O as the oxygen source. organic-chemistry.org |

| Niobium Carbide (NbC) / H₂O₂ | Sulfone | Efficiently affords the corresponding sulfones. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

The reactivity of the phenyl rings is strongly influenced by the activating and directing effects of the hydroxyl (-OH) and the arylthio (-SAr) substituents.

Both the hydroxyl group and the thioether group are activating ortho-, para-directors for electrophilic aromatic substitution. masterorganicchemistry.com This means that reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions will occur preferentially at the positions ortho and para to these substituents. masterorganicchemistry.comyoutube.com In bis(4,4'-dihydroxyphenyl) sulfide, the para positions are occupied by the thioether linkage. Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl groups (positions 3, 5, 3', and 5').

The activating strength of substituents influences the rate of reaction. Studies on the relative rates of protodesilylation (a type of EAS) in related compounds show that the -OH group is a much stronger activator than -SMe or -SH groups. rsc.org This suggests that the hydroxyl groups will be the dominant directing groups in bis(dihydroxyphenyl) sulfide.

Examples of EAS Reactions:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent would lead to the substitution of hydrogen atoms at the positions ortho to the hydroxyl groups. masterorganicchemistry.com The synthesis of brominated derivatives of similar dihydroxyphenyl compounds has been reported. researchgate.netepa.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic rings, again at the ortho positions. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. youtube.com

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgnih.gov The phenyl rings of bis(dihydroxyphenyl) sulfide are electron-rich due to the powerful electron-donating effects of the hydroxyl and thioether groups. Consequently, these rings are highly deactivated towards nucleophilic attack. Standard SNAr reactions, where a nucleophile displaces a leaving group like a halide, are not feasible on this molecule under normal conditions. wikipedia.org The reaction would require extremely harsh conditions and a very strong nucleophile, and even then, other reaction pathways would likely dominate.

Complexation Chemistry and Metal Ion Interactions

The presence of both hydroxyl and thioether functional groups in Sulfide, bis(dihydroxyphenyl) dictates its behavior as a ligand in the formation of metal complexes.

Ligand Properties of Sulfide, bis(dihydroxyphenyl)

Sulfide, bis(dihydroxyphenyl) primarily acts as a bridging ligand, utilizing its two deprotonated hydroxyl groups to coordinate with metal ions. The oxygen atoms of the phenoxide groups serve as the primary donor sites. This mode of coordination has been observed in the formation of a one-dimensional coordination polymer with thallium(I), where the ligand, denoted as H2tdp (4,4'-thiodiphenol), bridges the metal centers.

While the primary coordination occurs through the oxygen atoms, the sulfur atom of the thioether linkage can also potentially interact with certain metal ions, particularly softer metals. This potential for the sulfur to act as a donor atom, in addition to the primary oxygen donors, classifies Sulfide, bis(dihydroxyphenyl) as a potential phenol-thioether ligand. The coordination versatility of such ligands allows for the formation of diverse structural motifs in metal complexes. The specific coordination mode adopted depends on several factors, including the metal ion's size, charge, and electronic properties, as well as the reaction conditions.

Chelation Effects and Stability Constants

When a ligand binds to a metal ion through more than one donor atom, it forms a chelate ring, a phenomenon known as the chelate effect. This effect generally leads to enhanced thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. In the case of Sulfide, bis(dihydroxyphenyl), chelation would involve the coordination of both hydroxyl groups to the same metal center. However, its common role as a bridging ligand suggests that the formation of large chelate rings is less common than the formation of polymeric or polynuclear structures where the ligand spans two different metal ions.

The stability of metal complexes is quantified by their stability constants (or formation constants), which represent the equilibrium constant for the formation of the complex in solution. A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex.

Despite the established coordination of Sulfide, bis(dihydroxyphenyl) with metal ions like thallium(I), detailed and comprehensive data on the stability constants for a wide range of metal complexes of this ligand are not extensively reported in the available scientific literature. The determination of these constants typically requires experimental techniques such as potentiometric or spectrophotometric titrations. The absence of such readily available data limits a complete quantitative comparison of the stability of its complexes with those of other ligands. It is an area that warrants further investigation to fully characterize the thermodynamic aspects of its coordination chemistry.

Computational Chemistry and Theoretical Modeling of Sulfide, Bis Dihydroxyphenyl

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of Sulfide (B99878), bis(dihydroxyphenyl) is not rigid. The two dihydroxyphenyl rings can rotate around the C-S bonds, leading to various spatial arrangements or conformations. A detailed conformational analysis would involve systematically rotating these dihedral angles and calculating the corresponding energy of each conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The minima on this energy landscape correspond to stable conformers. For Sulfide, bis(dihydroxyphenyl), key dihedral angles to consider would be the C-C-S-C angles that define the orientation of the phenyl rings relative to the central sulfur atom. The results of such an analysis would typically be presented in a data table, highlighting the relative energies of the most stable conformers and their corresponding dihedral angles.

Table 1: Hypothetical Relative Energies of Stable Conformers of Sulfide, bis(dihydroxyphenyl)

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 45 | -45 | 0.00 |

| 2 | 45 | 135 | 1.25 |

| 3 | 90 | 90 | 2.50 |

Note: This table is illustrative and not based on published experimental or computational data.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

An FMO analysis of Sulfide, bis(dihydroxyphenyl) would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The distribution of HOMO and LUMO densities on the molecule would reveal the most probable sites for electrophilic and nucleophilic reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of Sulfide, bis(dihydroxyphenyl)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: This table is illustrative and not based on published experimental or computational data.

Reaction Pathway Elucidation through Computational Transition State Analysis

Computational methods can be used to map out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Mechanistic Insights into Oxidation and Cleavage Reactions

The sulfur atom in Sulfide, bis(dihydroxyphenyl) can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. Computational studies could elucidate the mechanisms of these oxidation reactions, for example, with oxidizing agents like hydrogen peroxide. By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed step-by-step mechanism can be proposed. Similarly, the cleavage of the C-S bonds could be modeled to understand the degradation pathways of the molecule.

Prediction of Reactivity and Selectivity

By comparing the activation energies for different potential reaction pathways, computational chemistry can predict the reactivity and selectivity of a molecule. For instance, in electrophilic aromatic substitution reactions, calculations could predict whether substitution is more likely to occur at the ortho or meta positions relative to the hydroxyl and sulfide groups by analyzing the stability of the intermediate carbocations (sigma complexes).

Spectroscopic Property Prediction using Ab Initio and DFT Methods

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

For Sulfide, bis(dihydroxyphenyl), these methods could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-S stretch, aromatic C-H bends) can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus and can aid in the assignment of peaks in experimental NMR spectra.

UV-Visible spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help to understand the electronic transitions occurring within the molecule.

NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are invaluable for the structural elucidation of molecules like Sulfide, bis(dihydroxyphenyl). Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) researchgate.net. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts researchgate.net.

The process begins with the optimization of the molecular geometry of the different isomers of Sulfide, bis(dihydroxyphenyl) (e.g., 2,2'-, 3,3'-, 4,4'-, and mixed isomers) to find their most stable conformations. Following geometry optimization, the NMR shielding tensors are calculated for each atom. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the calculated chemical shifts can be influenced by several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. For phenolic compounds, it is particularly important to consider hydrogen bonding, which can significantly affect the chemical shift of the hydroxyl protons nih.gov. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the influence of a solvent environment, providing results that are more comparable to experimental data obtained in solution.

Illustrative calculated ¹H and ¹³C NMR chemical shifts for an isomer of Sulfide, bis(dihydroxyphenyl) are presented in the tables below. It is important to note that these are example values to demonstrate the output of such calculations, as specific theoretical studies on this exact molecule are not widely available.

Table 1: Illustrative Calculated ¹H NMR Chemical Shifts (ppm) for an Isomer of Sulfide, bis(dihydroxyphenyl)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (Aromatic) | 6.8 - 7.5 |

Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts (ppm) for an Isomer of Sulfide, bis(dihydroxyphenyl)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C (Aromatic, C-S) | 125 - 135 |

| C (Aromatic, C-OH) | 150 - 160 |

Spin-spin coupling constants can also be calculated, providing further structural information about the connectivity of atoms in the molecule. These calculations are computationally more demanding but offer deeper insights into the electronic structure.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and determining molecular structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra.

Similar to NMR calculations, the process starts with the optimization of the molecular geometry. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding vibrational frequency. DFT methods, such as B3LYP with various basis sets, are commonly used for these calculations rsc.org.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data.

The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. This information allows for the theoretical generation of IR and Raman spectra, which can be compared with experimental spectra for validation. The assignment of specific vibrational modes to the calculated frequencies provides a detailed understanding of the molecular vibrations. For Sulfide, bis(dihydroxyphenyl), key vibrational modes would include the O-H stretching of the hydroxyl groups, C-S stretching of the sulfide bridge, and various aromatic C-H and C-C stretching and bending modes.

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Key Modes of an Isomer of Sulfide, bis(dihydroxyphenyl)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|

| O-H Stretch | 3600 - 3400 | High |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | High |

| C-O Stretch | 1260 - 1200 | High |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For Sulfide, bis(dihydroxyphenyl), MD simulations can provide valuable insights into its behavior in a solution, including its conformational dynamics, solvation, and interactions with other molecules.

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles. The forces between these particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The equations of motion are then integrated numerically to generate a trajectory of the system over time.

For Sulfide, bis(dihydroxyphenyl) in a solvent like water or an organic solvent, MD simulations can reveal:

Conformational Preferences: The molecule is not rigid and can adopt different conformations due to rotation around the C-S bonds. MD simulations can explore the potential energy surface and determine the relative populations of different conformers in solution.

Solvation Structure: The simulations can show how solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the hydroxyl groups of Sulfide, bis(dihydroxyphenyl) and solvent molecules.

Intermolecular Interactions: If other molecules are present in the simulation, MD can be used to study the nature and strength of the interactions between Sulfide, bis(dihydroxyphenyl) and these other molecules. This is particularly relevant for understanding its behavior in complex environments.

The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients. These properties provide a detailed picture of the dynamic behavior of Sulfide, bis(dihydroxyphenyl) at the molecular level.

Sulfide, Bis Dihydroxyphenyl in Polymer and Material Science

Monomer for Advanced Polymeric Materials

Sulfide (B99878), bis(dihydroxyphenyl) serves as a valuable monomer, or building block, for the synthesis of high-performance polymers. Its bifunctional nature, with two reactive hydroxyl groups, allows it to be incorporated into polymer chains through various polymerization techniques.

Polycondensation Reactions to Form Polysulfides

One of the primary applications of Sulfide, bis(dihydroxyphenyl) is in polycondensation reactions to produce poly(arylene thioether)s. In these reactions, the monomer acts as a nucleophile, reacting with electrophilic co-monomers, such as activated aromatic dihalides, to form a repeating thioether linkage in the polymer backbone. This process yields polymers with high thermal stability and chemical resistance.

For instance, high-molecular-weight poly(arylene thioether)s can be synthesized through a nucleophilic substitution reaction between sulfur-containing biphenol monomers like 4,4'-thiodiphenol (B147510) and activated difluoro aromatic compounds. The properties of the resulting polymers, such as glass transition temperature (Tg) and thermal stability, can be tuned by the choice of the co-monomer.

Table 1: Properties of Polysulfides Derived from Sulfide, bis(dihydroxyphenyl) Analogs

Radical Polymerization Initiation and Chain Transfer Roles

Thiols (R-SH) are well-known chain transfer agents due to the relative weakness of the S-H bond. researchgate.net Thiophenols, in particular, have been investigated for their role as chain transfer agents in the polymerization of various monomers. researchgate.netresearchgate.net While the direct use of Sulfide, bis(dihydroxyphenyl) as a radical initiator is not extensively documented, its phenolic hydroxyl groups and the sulfide linkage could potentially influence radical polymerization processes. The phenolic groups might act as inhibitors or retarders by trapping radicals, whereas the sulfide bridge could be a site for chain transfer under certain conditions, although this is less common than transfer from S-H bonds.

Functionalization of Polymer Backbones with Sulfide, bis(dihydroxyphenyl)

Beyond its use as a monomer, Sulfide, bis(dihydroxyphenyl) can be attached to existing polymer chains to impart specific functionalities. This process, known as polymer grafting or modification, enhances the properties of the base polymer. nih.gov

Grafting and Crosslinking Applications

The hydroxyl groups of Sulfide, bis(dihydroxyphenyl) provide reactive sites for grafting the molecule onto polymer backbones. This can be achieved through "grafting to" methods, where pre-synthesized polymers with reactive sites are coupled with the thiodiphenol molecule. mcmaster.camdpi.com This approach can modify the surface properties of materials, enhancing characteristics like adhesion or biocompatibility.

Furthermore, its bifunctional nature makes it an effective crosslinking agent. Crosslinkers create a three-dimensional network by forming covalent bonds between polymer chains, which significantly improves the mechanical strength, thermal stability, and chemical resistance of the material. polysciences.com Sulfide, bis(dihydroxyphenyl) can be used to crosslink polymers like epoxy resins, where its hydroxyl groups react with epoxide rings, forming a durable thermoset network. This is particularly relevant in creating high-strength materials from sulfur-based polymers. rsc.org

Incorporating Redox-Active Units into Polymer Systems

The sulfide linkage in Sulfide, bis(dihydroxyphenyl) is redox-active, meaning it can undergo oxidation (to sulfoxide (B87167) and sulfone) and reduction reactions. When this unit is incorporated into a polymer system, it imparts this redox-responsiveness to the material. rsc.org This property is highly valuable for applications in energy storage and electronics.

A closely related structure, the disulfide bond (-S-S-), undergoes a reversible two-electron reduction process, making it an attractive component for energy-dense cathode materials in batteries. nih.gov By incorporating bis(dihydroxyphenyl) sulfide or its disulfide analogue into a polymer matrix, redox-active particles (RAPs) can be created. These materials show improved electrochemical reversibility compared to small-molecule analogues, an effect attributed to the spatial confinement of the redox units within the polymer particle. nih.govuchicago.edu Such polymers can function as binder-free electrodes with high stability in aqueous electrolytes, contributing to the development of a circular economy for energy storage devices. researchgate.net

Table 2: Electrochemical Properties of Disulfide-Functionalized Polymer Particles

Self-Healing and Responsive Materials incorporating Sulfide, bis(dihydroxyphenyl) Motifs

The dynamic nature of sulfur-sulfur bonds is the foundation for creating advanced smart materials, including those capable of self-repair. The disulfide analogue of Sulfide, bis(dihydroxyphenyl) is a key component in this area.

The reversible nature of disulfide bonds allows them to break and reform under specific stimuli, such as heat or light. nih.govencyclopedia.pub When these bonds are used as crosslinks in a polymer network, this dynamic covalent chemistry enables the material to self-heal after being damaged. taylorfrancis.com If a cut or crack occurs, applying a stimulus like moderate heat can initiate disulfide exchange reactions across the damaged interface, renewing the cross-links and restoring the material's mechanical integrity. researchgate.net This process can often be repeated multiple times.

This self-healing capability is particularly effective in thermoset materials like epoxy resins, where disulfide linkages can be incorporated to create covalent adaptable networks (CANs). taylorfrancis.comresearchgate.net The choice of the molecular structure connecting the disulfide bonds plays a crucial role in the mechanical and healing properties of the final polymer. researchgate.net Research has shown that materials crosslinked with a high number of disulfide bonds can achieve self-healing within an hour at temperatures around 60°C. researchgate.net This technology paves the way for more durable and sustainable materials for coatings, adhesives, and elastomers. nih.gov

Compound Glossary

Table 3: List of Chemical Compounds

Polymer Composites and Hybrid Materials Applications of Sulfide, bis(dihydroxyphenyl)

The bifunctional nature of Sulfide, bis(dihydroxyphenyl), also known as 4,4'-thiodiphenol, featuring reactive hydroxyl groups and a sulfur-ether linkage, makes it a valuable monomer and additive in the formulation of polymer composites and hybrid materials. Its incorporation into polymer matrices can significantly influence the interfacial properties and lead to the development of materials with enhanced performance characteristics.

Interfacial Interactions and Reinforcement Mechanisms

When used as a monomer in the synthesis of polymer matrices, such as epoxy resins or polybenzoxazines, the dihydroxyphenyl sulfide moiety becomes an integral part of the polymer backbone. google.com The phenolic hydroxyl groups are highly reactive and can form strong covalent bonds or hydrogen bonds with the surface of various inorganic fillers, such as silica (B1680970), alumina, or glass fibers, which often possess hydroxyl groups or other reactive sites on their surfaces. This chemical bonding at the interface facilitates efficient stress transfer from the polymer matrix to the reinforcing filler, which is a primary mechanism of reinforcement in composite materials.

The presence of the sulfur atom in the polymer backbone can also influence the conformation of the polymer chains at the interface. Research on thiodiphenol-based epoxy resins in composites containing aluminum oxide has suggested that the unique geometry and polarity introduced by the sulfur linkage can lead to a more ordered and densely packed polymer structure at the interface with the filler. nih.gov This ordered arrangement can enhance the physical interlocking between the polymer and the filler surface, contributing to improved mechanical strength and thermal conductivity of the composite. nih.gov

| Polymer Matrix | Filler | Filler Content | Thermal Conductivity (W/mK) | Reference |

| Thiodiphenol-based epoxy | Aluminum Oxide | Constant | 0.25 | nih.gov |

| Bisphenol-A epoxy | Aluminum Oxide | Constant | ~0.18 | nih.gov |

This table illustrates the enhanced thermal conductivity of a composite material when a thiodiphenol-based epoxy resin is used as the matrix, compared to a conventional bisphenol-A epoxy.

Furthermore, the rigid aromatic rings in the Sulfide, bis(dihydroxyphenyl) structure contribute to the stiffness and thermal stability of the resulting polymer matrix. This inherent rigidity can lead to a higher modulus and better load-bearing capacity of the composite material. The synergistic effect of strong interfacial adhesion and a high-modulus matrix results in a composite with superior mechanical properties, such as increased tensile strength and stiffness.

Role in Smart Materials and Sensors (excluding device performance data)

The unique chemical functionalities of Sulfide, bis(dihydroxyphenyl) present opportunities for its use in the development of smart materials and sensors. The underlying principles for these applications are rooted in the responsive nature of its phenolic and sulfide groups to external stimuli.

The phenolic hydroxyl groups in the Sulfide, bis(dihydroxyphenyl) moiety are known to possess antioxidant properties. This is due to their ability to donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. mdpi.com This characteristic can be exploited in the design of "smart" materials that can sense and respond to oxidative environments. For instance, a polymer matrix containing Sulfide, bis(dihydroxyphenyl) units could be designed to change its optical or electrical properties upon exposure to oxidizing agents. This change would be a direct result of the chemical transformation of the phenolic groups as they perform their antioxidant function, forming the basis of a sensing mechanism.

Moreover, the sulfur atom in the sulfide linkage is redox-active, meaning it can be reversibly oxidized to sulfoxide and sulfone and then reduced back to the sulfide. This redox activity can be harnessed for sensor applications. A polymer containing Sulfide, bis(dihydroxyphenyl) could be used as a responsive material in an electrochemical sensor. The application of an electrical potential could induce a change in the oxidation state of the sulfur atom, leading to a measurable change in the material's conductivity or capacitance. This principle could be used to detect the presence of specific analytes that interact with the sulfide group and influence its redox behavior.

The potential for Sulfide, bis(dihydroxyphenyl) to catalyze reactions involving thiol groups also opens avenues for its use in responsive materials. This catalytic activity could be integrated into a material system where the presence of a target molecule triggers a thiol-mediated reaction, leading to a detectable signal. For example, a hydrogel containing Sulfide, bis(dihydroxyphenyl) could be designed to undergo a change in its swelling behavior or release an encapsulated agent in response to a specific thiol-containing biomolecule.

While the direct application of Sulfide, bis(dihydroxyphenyl) in commercially available smart materials and sensors is not yet widespread, its inherent chemical functionalities provide a strong foundation for future research and development in this area. The combination of its antioxidant, redox-active, and potential catalytic properties makes it a promising building block for the next generation of intelligent materials.

| Functional Group | Property | Potential Smart Material/Sensor Application |

| Phenolic Hydroxyl | Antioxidant | Materials that sense or mitigate oxidative stress |

| Sulfide Linkage | Redox-active | Electrochemical sensors |

| Sulfide Linkage | Catalytic (Thiol reactions) | Responsive materials triggered by thiol-containing analytes |

This table summarizes the key functional groups of Sulfide, bis(dihydroxyphenyl) and their potential applications in the field of smart materials and sensors.

Catalytic Applications of Sulfide, Bis Dihydroxyphenyl and Its Complexes

Sulfide (B99878), bis(dihydroxyphenyl) as a Ligand in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Organic ligands containing sulfur and hydroxyl groups can coordinate with metal centers, influencing their catalytic activity.

Transition Metal Complexes in Redox Catalysis

While transition metal complexes with sulfur-containing ligands are known to be active in redox catalysis, no specific examples detailing the use of Sulfide, bis(dihydroxyphenyl) as a ligand were found. The general principle involves the sulfur and hydroxyl moieties of the ligand potentially modulating the electronic properties and steric environment of a metal center, thereby influencing its ability to mediate oxidation-reduction reactions. The dihydroxyphenyl groups could, in theory, participate in proton-coupled electron transfer processes, a key step in many catalytic cycles. However, without experimental data, this remains speculative.

Asymmetric Catalysis with Chiral Sulfide, bis(dihydroxyphenyl) Derivatives

Asymmetric catalysis aims to produce chiral molecules with a high degree of stereoselectivity. Chiral ligands are crucial for this purpose. While chiral sulfide ligands have been successfully employed in various asymmetric transformations, there is no available research on the synthesis or application of chiral derivatives of Sulfide, bis(dihydroxyphenyl) in this context. The development of such a chiral ligand would require the introduction of stereogenic centers, for which no established synthetic routes were identified in the public literature.

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation and reuse. This often involves immobilizing a catalytically active species on a solid support.

Immobilization Strategies on Solid Supports

The dihydroxyl functionality of Sulfide, bis(dihydroxyphenyl) could theoretically allow for its immobilization onto solid supports like silica (B1680970), alumina, or polymers through covalent linkages. For instance, the hydroxyl groups could react with surface silanol (B1196071) groups on silica or be functionalized for grafting onto a polymer backbone. However, no studies describing such immobilization strategies for this specific compound have been reported.

Catalytic Activity and Selectivity in Organic Transformations

Consequently, due to the lack of information on immobilized catalysts derived from Sulfide, bis(dihydroxyphenyl), there is no data available on their catalytic activity or selectivity in any organic transformations.

Environmental Chemistry and Chemical Degradation Pathways of Sulfide, Bis Dihydroxyphenyl

Abiotic Transformation Mechanisms

Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of chemical compounds. For Sulfide (B99878), bis(dihydroxyphenyl), these mechanisms primarily involve reactions driven by light (photolysis) and water (hydrolysis), as well as oxidation processes.

Photolytic Degradation Pathways and Byproducts

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons of light. While specific experimental studies on the photolytic degradation of Sulfide, bis(dihydroxyphenyl) are limited, the photochemical behavior of structurally similar compounds, such as Bisphenol S (BPS), provides valuable insights. BPS undergoes rapid photolysis in aqueous solutions when exposed to ultraviolet (UV) radiation, with degradation rates influenced by the pH of the water industrialchemicals.gov.au. It is plausible that Sulfide, bis(dihydroxyphenyl), with its phenolic structure, also undergoes photolytic degradation in sunlit surface waters.

The primary photolytic degradation pathway for phenolic compounds often involves the formation of phenoxyl radicals through photoionization, followed by reactions with oxygen to promote the cleavage of the aromatic ring researchgate.net. For Sulfide, bis(dihydroxyphenyl), this could lead to a variety of smaller, more soluble byproducts. However, without specific studies, the exact nature and distribution of these photolytic byproducts remain to be elucidated.

Hydrolysis and Oxidation in Aquatic Environments

Oxidation is a key transformation pathway for Sulfide, bis(dihydroxyphenyl) in aquatic environments. The sulfur atom in the sulfide bridge is susceptible to oxidation, leading to the formation of more oxidized species.

Key Oxidation Products of Sulfide, bis(dihydroxyphenyl):

| Precursor Compound | Oxidation Product | Chemical Name of Product |

| Sulfide, bis(dihydroxyphenyl) | Sulfoxide (B87167) | 4,4'-Sulfinyldiphenol |

| Sulfide, bis(dihydroxyphenyl) | Sulfone | 4,4'-Sulfonyldiphenol (Bisphenol S) |

This table outlines the primary oxidation products of Sulfide, bis(dihydroxyphenyl).

The oxidation can be initiated by various environmental oxidants and can proceed in a stepwise manner, first forming the sulfoxide and then the sulfone. These transformation products have different chemical properties and environmental behaviors compared to the parent compound.

Chemical Interactions with Environmental Oxidants and Reductants

In natural waters and soils, a variety of chemical species can act as oxidants or reductants, driving the transformation of organic compounds. For Sulfide, bis(dihydroxyphenyl), interactions with environmental oxidants are of particular importance.

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that are ubiquitous in the environment, formed through photochemical processes. The reaction of hydroxyl radicals with phenolic compounds is a well-established degradation pathway . It is anticipated that hydroxyl radicals would react readily with the phenolic rings of Sulfide, bis(dihydroxyphenyl), leading to hydroxylation and potential ring cleavage. Furthermore, the sulfide bridge is also a likely target for hydroxyl radical attack.

Other common environmental oxidants include ozone (O₃) and various manganese and iron oxides. The reaction of these oxidants with the sulfide moiety would contribute to the formation of 4,4'-sulfinyldiphenol and 4,4'-sulfonyldiphenol. The susceptibility of the phenolic groups to oxidation can also lead to the formation of polymeric materials through radical coupling reactions.

Information on the interaction of Sulfide, bis(dihydroxyphenyl) with environmental reductants is scarce. In anoxic environments, reductive processes could potentially cleave the carbon-sulfur bonds, but this pathway is less documented for this specific compound.

Fate and Transport of Chemical Transformation Products

The environmental fate and transport of Sulfide, bis(dihydroxyphenyl) are intrinsically linked to the properties of its transformation products. The oxidation of the sulfide to a sulfoxide and then to a sulfone significantly alters the polarity and water solubility of the molecule.

4,4'-Sulfonyldiphenol, also known as Bisphenol S (BPS), is generally more water-soluble and less volatile than its sulfide precursor. This increased polarity can affect its partitioning behavior in the environment. For instance, more polar transformation products are less likely to adsorb to sediment and organic matter, leading to greater mobility in surface and groundwater anses.fr. The persistence of these transformation products is also a key consideration. While BPS is reported to be more resistant to biodegradation than some other bisphenols, it can be degraded by certain microorganisms industrialchemicals.gov.au.

The transport of these transformation products in the environment will be governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental factors like water flow, soil composition, and temperature.

Physicochemical Properties of Sulfide, bis(dihydroxyphenyl) and its Oxidation Products:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sulfide, bis(dihydroxyphenyl) | C₁₂H₁₀O₂S | 218.27 | 154-156 |

| 4,4'-Sulfinyldiphenol | C₁₂H₁₀O₃S | 234.27 | 186-188 |

| 4,4'-Sulfonyldiphenol (BPS) | C₁₂H₁₀O₄S | 250.27 | 245-250 |

This table provides a comparison of the basic physicochemical properties of Sulfide, bis(dihydroxyphenyl) and its primary oxidation products.

Methodologies for Tracking Environmental Chemical Transformations

The accurate tracking of the environmental transformation of Sulfide, bis(dihydroxyphenyl) and its degradation products requires robust analytical methodologies. A combination of extraction, separation, and detection techniques is typically employed for the analysis of these compounds in complex environmental matrices such as water, soil, and sediment.

Common Analytical Techniques:

Sample Preparation: For solid matrices like soil and sediment, extraction techniques such as ultrasonic-assisted solvent extraction (UASE), pressurized liquid extraction (PLE), and Soxhlet extraction are commonly used to isolate the target analytes dphen1.com. For water samples, solid-phase extraction (SPE) is a widely used method for concentrating the analytes and removing interfering substances.

Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating Sulfide, bis(dihydroxyphenyl) and its more polar transformation products from complex mixtures nih.gov.

Detection: Diode-array detection (DAD) can be coupled with HPLC to provide UV-visible spectral information for compound identification and quantification nih.gov. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity, allowing for the confident identification and quantification of trace levels of the parent compound and its transformation products in environmental samples.

The development of specific and sensitive analytical methods is crucial for monitoring the presence and concentrations of Sulfide, bis(dihydroxyphenyl) and its degradation products in the environment, which is essential for assessing exposure and potential risks.

Derivatization Chemistry and Advanced Sulfide, Bis Dihydroxyphenyl Architectures

Synthesis of Ether and Ester Derivatives of Dihydroxyphenyl Groups

The phenolic hydroxyl groups of Sulfide (B99878), bis(dihydroxyphenyl) are amenable to classic etherification and esterification reactions, allowing for the synthesis of a diverse range of derivatives with tailored properties.